Varitriol
Description
Discovery and Isolation of Varitriol
The exploration of marine ecosystems has proven to be a fruitful avenue for the discovery of natural products with diverse chemical structures and biological properties. Marine fungi, in particular, represent an important source of such compounds. nio.res.inresearchgate.netingentaconnect.comresearchgate.netresearchgate.net
(+)-Varitriol was isolated from a marine strain (M75-2) of the fungus Emericella variecolor. nio.res.iningentaconnect.comresearchgate.netresearchgate.netarkat-usa.org This fungus was obtained from a sponge collected in the waters of the Caribbean Sea, specifically near Venezuela. nio.res.inacs.org The marine environment, with its unique biodiversity, continues to be a significant source of natural products that serve as leads in drug development efforts. nio.res.inresearchgate.netingentaconnect.comresearchgate.netresearchgate.netacs.org
The isolation of (+)-Varitriol was first reported by Barrero and co-workers in 2002. nio.res.iningentaconnect.comresearchgate.netresearchgate.netarkat-usa.orgacs.org Alongside this compound, other metabolites including varioxirane (B1247785) and dihydroterrein (B1247297) were also isolated from the same fungal source. nio.res.inarkat-usa.org The initial characterization of (+)-Varitriol involved the determination of its structure using spectroscopic techniques, specifically 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. nio.res.in The positions of the hydroxyl groups within the molecule were confirmed through the preparation of its triacetate derivative. nio.res.in Furthermore, the relative configuration of the four stereogenic centers present in the tetrahydrofuran (B95107) ring unit was elucidated using Nuclear Overhauser Effect (NOE) experiments performed on this compound and its triacetate. nio.res.in
Significance of this compound as a Natural Product
This compound's significance as a natural product stems from its notable biological activity and the inherent complexity of its chemical structure, which presents considerable challenges for chemical synthesis.
(+)-Varitriol has demonstrated potent cytotoxic activity against a range of cancer cell lines. nio.res.inresearchgate.netingentaconnect.comresearchgate.netresearchgate.netarkat-usa.orgacs.org Notably, it exhibited a more than 100-fold increase in potency compared to the mean toxicity observed in certain cancer cell lines. nio.res.inarkat-usa.orgacs.orgmdpi.com Specific cell lines against which this compound showed high potency include RXF 393 (renal cancer), T-47D (breast cancer), and SNB-75 (CNS cancer). nio.res.inarkat-usa.orgacs.orgmdpi.com While showing potent activity against these lines, it demonstrated lower potency against other cancer types such as prostate cancer, leukemia, ovarian cancer, and colon cancer. nio.res.inarkat-usa.orgacs.org This significant activity for a relatively small molecule has generated substantial interest in this compound as a potential lead compound for the development of new anticancer agents, despite its precise mode of action not yet being fully understood. nio.res.inarkat-usa.org
Detailed research findings on the cytotoxicity of (+)-Varitriol against specific cancer cell lines, as reported in the literature, are summarized in the table below:
| Cancer Cell Line | Cancer Type | GI₅₀ (M) | Citation |
| RXF 393 | Renal Cancer | 1.63 x 10⁻⁷ | arkat-usa.orgacs.orgmdpi.com |
| T-47D | Breast Cancer | 2.10 x 10⁻⁷ | arkat-usa.orgacs.orgmdpi.com |
| SNB-75 | CNS Cancer | 2.44 x 10⁻⁷ | arkat-usa.orgacs.orgmdpi.com |
| DU-145 | Prostate Cancer | 1.10 x 10⁻⁶ | arkat-usa.orgacs.org |
| HL-60 (TB) | Leukemia | 2.52 x 10⁻⁵ | arkat-usa.orgacs.org |
| CCRF-CEM | Leukemia | 2.60 x 10⁻⁵ | arkat-usa.orgacs.org |
| OVCAR-5 | Ovarian Cancer | 6.82 x 10⁻⁵ | arkat-usa.orgacs.org |
| SNB-19 | CNS Cancer | 9.13 x 10⁻⁵ | arkat-usa.orgacs.org |
| COLO 205 | Colon Cancer | 9.59 x 10⁻⁵ | arkat-usa.orgacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUADRHIBCXAFH-XAUFSTHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348394 | |
| Record name | Varitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419568-67-5 | |
| Record name | Varitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Biosynthesis of Varitriol
Proposed Biosynthetic Pathways
The currently accepted biosynthetic hypothesis for Varitriol commences with the formation of a polyketide backbone, which then undergoes a series of modifications, including cyclization and oxidation, to generate key intermediates.
While the specific polyketide synthase (PKS) responsible for this compound biosynthesis has not been definitively characterized, the structure of the precursor, Andytriol, suggests a typical fungal type I PKS is involved. These large, multifunctional enzymes catalyze the iterative condensation of a starter unit, typically acetyl-CoA, with several extender units, most commonly malonyl-CoA.
The assembly of the polyketide chain for Andytriol is thought to involve the following key steps:
Initiation: The process begins with the loading of a starter unit onto the acyl carrier protein (ACP) domain of the PKS.
Elongation: A series of condensation reactions with extender units, interspersed with reductive steps (ketoreduction, dehydration, and enoylreduction), systematically builds the polyketide chain. The specific domains present in the PKS module dictate the degree of reduction at each elongation cycle.
Termination: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization.
The precise sequence and nature of these reductive steps are crucial in determining the stereochemistry and final structure of the polyketide intermediate that will ultimately become Andytriol.
Following the synthesis of the initial polyketide chain and its cyclization to form the precursor Andytriol, two critical enzymatic transformations are proposed to complete the biosynthesis of this compound:
Epoxidation: The first step involves the stereospecific epoxidation of a double bond within the Andytriol molecule to form Varioxirane (B1247785). This reaction is likely catalyzed by a monooxygenase, possibly a cytochrome P450 enzyme or a flavin-dependent monooxygenase, which are commonly involved in the oxidative modification of secondary metabolites in fungi.
Hydrolysis: The final step is the hydrolytic opening of the epoxide ring of Varioxirane to yield the vicinal diol functionality characteristic of this compound. This transformation is presumed to be catalyzed by an epoxide hydrolase enzyme.
Investigation of Biosynthetic Precursors
Experimental evidence, primarily from total synthesis studies, has lent significant support to the proposed biosynthetic pathway and the roles of key intermediates.
Varioxirane has been identified as a key intermediate in the proposed biosynthetic pathway to this compound. Its central role is supported by the successful chemical conversion of Varioxirane to (+)-Varitriol, mimicking the proposed final step of the natural biosynthetic pathway. This conversion provides strong evidence that Varioxirane is the direct precursor to this compound.
| Compound | Proposed Role in Biosynthesis |
| Varioxirane | Direct precursor to this compound |
The diene-diol compound, (1E,3S,4R,5E)-1-(2-(hydroxymethyl)-3-methoxyphenyl)hepta-1,5-diene-3,4-diol, commonly known as Andytriol, is considered a crucial putative biosynthetic intermediate. It is hypothesized to be the product of the polyketide synthase and the substrate for the subsequent epoxidation reaction that forms Varioxirane. The total synthesis of Andytriol and its structural relationship to both Varioxirane and this compound further substantiate its proposed role in the biosynthetic cascade.
| Compound | Proposed Role in Biosynthesis |
| Andytriol | Product of the polyketide synthase and precursor to Varioxirane |
Further research, including the identification and characterization of the this compound biosynthetic gene cluster in Emericella variecolor, is necessary to fully elucidate the intricate enzymatic machinery and regulatory mechanisms governing the production of this fascinating natural product.
Iii. Total Synthesis of Varitriol and Analogues
Evolution of Synthetic Strategies for Varitriol
The synthetic approaches towards this compound have evolved significantly, moving from initial explorations to more efficient and highly stereoselective methodologies. ingentaconnect.com The development of these strategies has been driven by the need to access both the natural and unnatural enantiomers, as well as to facilitate the synthesis of analogues for structure-activity relationship (SAR) studies. nio.res.iningentaconnect.com
The first total synthesis of the unnatural enantiomer, (-)-varitriol (B143313), was reported by Jennings and co-workers in 2006, utilizing D-ribose as a chiral pool starting material and employing cross metathesis to connect the carbohydrate and aromatic fragments. thieme-connect.comdaneshyari.com Subsequently, Taylor's group also reported a route to (-)-varitriol using a sequence involving Horner-Wadsworth-Emmons (HWE) reaction, conjugate addition, and Ramberg-Bäcklund rearrangement, also starting from D-ribose. thieme-connect.com
The first total synthesis of the natural enantiomer, (+)-varitriol, was achieved by Shaw and Kumar in 2008. daneshyari.comacs.orgacs.orgnih.gov This synthesis commenced from commercially available methyl α,D-mannopyranoside and 2,6-dihydroxybenzoic acid, demonstrating a convergent approach. acs.orgacs.orgnih.gov These early syntheses laid the groundwork for subsequent, more refined methodologies.
Key Methodologies in this compound Synthesis
Several key methodologies have been instrumental in the total synthesis of this compound, particularly concerning the construction of its characteristic furanoside ring and the coupling with the aromatic side chain. nio.res.iningentaconnect.com
The construction of the highly substituted tetrahydrofuran (B95107) (furanoside) ring is a central challenge in this compound synthesis due to the presence of multiple contiguous stereocenters. Various strategies have been developed to address this, broadly categorized into chiral pool approaches and de novo asymmetric synthesis. nio.res.iningentaconnect.com
Many synthetic routes to this compound have leveraged the inherent stereochemistry of readily available carbohydrates as chiral pool starting materials. nio.res.indaneshyari.comacs.org D-ribose has been a frequently used precursor for constructing the furanoside portion of both (-)- and (+)-varitriol. thieme-connect.comresearchgate.netresearchgate.net Other carbohydrates, such as L-arabinose, D-mannitol, and γ-D-ribonolactone, have also served as chiral sources for the synthesis of the furanoside core or key fragments. thieme-connect.comacs.orgresearchgate.netarkat-usa.org These strategies often involve a series of functional group transformations and cyclization reactions to assemble the tetrahydrofuran ring with the desired stereochemistry. daneshyari.comresearchgate.net For example, approaches starting from D-ribonolactone have utilized stereoselective methyl group introduction and Julia-Kocienski olefination to build the furanoside and attach the aromatic side chain. thieme-connect.comarkat-usa.org
While carbohydrate-based chiral pool strategies are prevalent, some efforts have explored de novo asymmetric synthesis approaches to construct the tetrahydrofuran core of this compound or related structures. These methods aim to build the chiral framework from achiral or simple achiral precursors using asymmetric catalysis or other stereocontrolled reactions. rsc.orgnih.gov Although not as widely reported specifically for this compound compared to chiral pool methods, de novo asymmetric synthesis of tetrahydrofurans is a developing area in organic synthesis and offers potential for alternative routes to such complex natural products. rsc.orgnih.govresearchgate.net Some strategies for related furan-containing molecules have involved asymmetric cycloaddition reactions or other catalytic methods to establish the stereocenters of the five-membered ring. researchgate.netrsc.org
The coupling of the synthesized furanoside unit with the aromatic moiety is another crucial step, commonly achieved through methods like alkene metathesis, Julia-Kocienski olefination, or Stille coupling. nio.res.inthieme-connect.comacs.orgthieme-connect.comresearchgate.netarkat-usa.org
Here is a summary of some reported total syntheses of this compound:
| Enantiomer Synthesized | Starting Material (Chiral Pool) | Key Coupling Reaction | Overall Yield | Reference |
| (-) | D-ribose | Cross metathesis | Not specified | thieme-connect.comdaneshyari.com |
| (-) | D-ribose | HWE/conjugate addition/Ramberg-Bäcklund rearrangement | Not specified | thieme-connect.com |
| (+) | Methyl α,D-mannopyranoside | Alkene metathesis, Stille coupling | Not specified | acs.orgacs.orgnih.gov |
| (+) | D-ribose, ethyl (S)-lactate | Epoxidation, cyclization, dihydroxylation, Diels-Alder (strategies for fragments) | Not specified | researchgate.net |
| (+) | γ-D-ribonolactone | Julia-Kocienski olefination | 41% (8 steps) | thieme-connect.comthieme-connect.comarkat-usa.org |
| (+), (-), analogues | D-mannitol | Heck reaction | Not specified | acs.org |
| (+) | Enynol (de novo approach explored for analogues) | Cu-catalyzed cycloisomerization | 6.4% (10 steps) | rsc.org |
This table highlights the diversity of starting materials and key reactions employed in the total synthesis of this compound, demonstrating the evolution of synthetic strategies towards more efficient and stereoselective routes.
Coupling Strategies for Aromatic and Carbohydrate Moieties
The formation of the carbon-carbon bond connecting the aromatic and carbohydrate portions of this compound is a critical step. Different synthetic routes have utilized various cross-coupling and olefination reactions to achieve this.
Olefin Cross-Metathesis Reactions
Olefin cross-metathesis (OCM) has been employed as a strategy to couple the olefinic sugar moiety with the aromatic part of this compound. researchgate.netresearchgate.netrsc.org This reaction typically utilizes ruthenium-based catalysts, such as Grubbs catalysts. nih.govwikiwand.com One synthetic route involving OCM coupled an ethyl-containing vinylic furanoside part with styrenes to construct the this compound skeleton. rsc.orgrsc.org Novel analogues of (+)-varitriol have also been synthesized using OCM with Grubbs' catalyst. nih.govresearchgate.net
Julia-Kocienski Olefination and Derivatives
The Julia-Kocienski olefination is another method that has been applied to the synthesis of this compound. nio.res.inresearchgate.netresearchgate.netarkat-usa.orgresearchgate.netlookchem.com This reaction involves the coupling of a sulfone derivative, often derived from the carbohydrate fragment, with an aromatic aldehyde. nio.res.inresearchgate.netarkat-usa.orglookchem.com Gracza and co-workers, for instance, developed a synthesis of (+)-varitriol by employing the Kocienski-Julia olefination of a furan (B31954) derivative containing a sulfonyl group with a substituted benzaldehyde. nio.res.in This coupling can be performed under specific conditions, such as the Barbier protocol, utilizing bases like potassium hexamethyldisilazane (B44280) (KHMDS) in solvents like dimethoxyethane to favor specific olefin geometries. nio.res.inarkat-usa.org Novel analogues of (+)-varitriol have also been synthesized using Julia-Kocienski olefination from γ-D-ribonolactone. researchgate.netarkat-usa.org
Heck Reaction and Related Cross-Couplings
The Heck reaction, a palladium-catalyzed cross-coupling between an aryl or vinyl halide (or triflate) and an alkene, has been utilized to assemble the this compound structure. nio.res.innih.govresearchgate.netthieme-connect.dedntb.gov.ua Ghosh and Pradhan employed the Heck reaction to couple an olefinic sugar moiety with an aromatic triflate moiety in their synthesis of (+)-varitriol. nio.res.innih.govresearchgate.net This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a base like triethylamine (B128534) (Et₃N), and an additive like lithium chloride (LiCl) in a solvent such as dimethylformamide (DMF). nio.res.in The Heck reaction has also been used for the synthesis of (-)-varitriol and its epimers. nio.res.innih.gov Palladium(II) acetate (B1210297) is a common catalyst precursor used in Heck reactions and related palladium-catalyzed couplings. nih.govindiamart.comnih.govwikipedia.orgfishersci.at Triphenylphosphine (PPh₃) is a widely used ligand in palladium-catalyzed reactions, including the Heck reaction. atamankimya.comatamanchemicals.comnih.govuni.lunih.gov Triethylamine is frequently employed as a base in these coupling reactions. nio.res.innih.govuni.lunih.govatamanchemicals.com
Horner-Wittig-Emmons Condensation
The Horner-Wittig-Emmons (HWE) reaction, a variation of the Wittig reaction utilizing phosphonate (B1237965) esters, has also been applied in this compound synthesis. acs.orgfigshare.comnio.res.in This condensation involves the coupling of an aromatic phosphonate with a chiral furanoside aldehyde. nio.res.in This approach has been described as a key step in routes designed for the reagent-controlled introduction of stereogenic centers. nio.res.in
Diastereoselective and Enantioselective Control
Achieving the correct stereochemistry is crucial in the synthesis of this compound, which possesses four stereogenic centers within its tetrahydrofuran ring unit. nio.res.in Various strategies have been developed to control diastereoselectivity and enantioselectivity during the synthesis. These include the use of chiral starting materials, such as D-mannitol nio.res.innih.gov or D-ribose nio.res.inresearchgate.netresearchgate.netrsc.orgrsc.org, and the application of stereoselective reactions. Examples include diastereoselective iodocyclization nio.res.in, stereoselective reduction of ketones nio.res.in, highly diastereoselective oxa-Michael addition researchgate.netresearchgate.netrsc.orgrsc.org, and catalytic asymmetric epoxidation such as the Katsuki-Sharpless epoxidation. nio.res.in The relative configuration of the stereogenic centers in the tetrahydrofuran ring has been determined using techniques like NOE experiments. nio.res.in
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in the efficient construction of the this compound skeleton. Various metal catalysts have been employed in key steps. Ruthenium catalysts, particularly Grubbs catalysts (first and second generation) and Hoveyda-Grubbs catalysts, are commonly used for olefin cross-metathesis reactions. nio.res.innih.govwikiwand.comresearchgate.netnio.res.inamericanelements.comnih.govlabsolu.caamericanelements.comnih.govamericanelements.comlabsolu.canih.gov Palladium catalysts, such as palladium(II) acetate and Pd complexes with phosphine (B1218219) ligands like triphenylphosphine, are central to Heck and other cross-coupling reactions used to connect the aromatic and carbohydrate fragments. nio.res.innih.govresearchgate.netnih.govindiamart.comnih.govwikipedia.orgfishersci.atatamankimya.comatamanchemicals.comnih.govuni.lunih.gov Copper catalysis has also been utilized, for instance, in copper-catalyzed vinyl oxirane ring expansion reactions to form the tetrahydrofuran core. nio.res.in Some synthetic approaches have explored combined coinage metal catalysis for the introduction of stereogenic centers. nih.govrsc.org
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is a crucial area of research aimed at exploring the structure-activity relationship (SAR) and potentially identifying compounds with enhanced biological activity or improved pharmacological properties nio.res.inarkat-usa.org. Various modifications to the parent this compound structure have been investigated, focusing on alterations to the aromatic ring, the sugar moiety, and the linker connecting these two parts arkat-usa.orgresearchgate.net.
Modification of Aromatic and Sugar Moieties
Modifications to the aromatic ring and the sugar moiety of this compound have been explored to understand their contribution to the molecule's biological activity nio.res.inarkat-usa.org. Synthetic strategies have involved introducing different substituents onto the aromatic ring or altering the structure and stereochemistry of the furanoside core arkat-usa.orgresearchgate.net. For instance, studies have reported the synthesis of analogues with variations in the substitution pattern of the aromatic ring arkat-usa.orgresearchgate.net. Similarly, the sugar portion, typically a furanoside, has been modified, leading to the synthesis of epimers or derivatives with different functional groups arkat-usa.orgresearchgate.net. These modifications often require tailored synthetic approaches to ensure the correct stereochemistry and regioselectivity nio.res.in.
Exploration of Furanoside and Pyranoside Analogues
This compound itself contains a furanoside (five-membered ring sugar) moiety nio.res.iningentaconnect.com. However, the synthesis and investigation of analogues featuring a pyranoside (six-membered ring sugar) structure have also been pursued nio.res.inresearchgate.net. This involves constructing the six-membered sugar ring with the appropriate stereochemistry and connecting it to the aromatic linker nio.res.inresearchgate.net. The exploration of both furanoside and pyranoside analogues allows for a broader understanding of how the sugar ring size and conformation influence the biological activity researchgate.net. Some studies have reported the synthesis of furanoside and pyranoside analogues, although the biological evaluation of these compounds has been limited in some cases nio.res.inresearchgate.net.
Formal Syntheses and Novel Methodologies
Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis, thereby formally completing the synthesis of the target molecule nitandhra.ac.in. Several formal syntheses of this compound and its analogues have been reported, often utilizing novel methodologies to construct key fragments or assemble the molecule more efficiently nio.res.innitandhra.ac.in. These approaches highlight the ongoing development of new synthetic tools and strategies in the field nio.res.inresearchgate.net.
Novel methodologies employed in the synthesis of this compound and its analogues include various powerful reactions such as:
Julia-Kocienski olefination, used to construct the olefinic linker between the aromatic and sugar moieties nio.res.inmdpi.comarkat-usa.orgiitm.ac.insemanticscholar.org.
Cross-metathesis reactions, particularly using Grubbs' catalysts, for coupling the aromatic and furanoside fragments nio.res.inmdpi.comresearchgate.netacs.orgnih.gov.
Stereoselective iodocyclization reactions to establish the stereochemistry of the tetrahydrofuran ring nio.res.inacs.org.
Copper-catalyzed vinyl oxirane ring expansion reactions, providing a stereoselective route to the cis-2,5-tetrahydrofuran core nio.res.inresearchgate.net.
Heck C-C cross-coupling reactions for linking the aromatic triflate and olefinic furanoside mdpi.comnio.res.insemanticscholar.org.
Horner-Wittig-Emmons (HWE) condensation mdpi.comsemanticscholar.orgresearchgate.net.
These methodologies have enabled more convergent, efficient, and stereoselective routes to this compound and its diverse array of analogues nio.res.inmdpi.com.
Data Table: Selected Synthetic Approaches to this compound Analogues
| Analogue Type | Key Synthetic Methodology(ies) | Starting Material(s) | Reference(s) |
| Aromatic Ring Modified Analogues | Julia-Kocienski Olefination | γ-D-ribonolactone, Substituted Benzaldehydes | arkat-usa.orgresearchgate.net |
| Furanoside Analogues (Epimers) | Julia-Kocienski Olefination | γ-D-ribonolactone | arkat-usa.orgresearchgate.net |
| Pyranoside Analogues | Not explicitly detailed in provided snippets | Not explicitly detailed in provided snippets | nio.res.inresearchgate.net |
| Analogues via Cross-Metathesis | Olefin Cross-Metathesis (Grubbs' catalyst) | Olefinic precursors | researchgate.netnih.gov |
| Analogues via Vinyl Oxirane Exp. | Cu-catalyzed Vinyl Oxirane Ring Expansion | Dienyl alcohol | nio.res.inresearchgate.net |
Iv. Biological Activity and Preclinical Research of Varitriol
Cytotoxicity Profiles Across Cancer Cell Lines
Varitriol has demonstrated cytotoxic activity in various cancer cell models, with notable potency observed in specific cancer types and against multidrug-resistant lines nio.res.inarkat-usa.org.
NCI60 Cancer Cell Line Panel Evaluation
This compound and its analogues have been evaluated for their in vitro cytotoxicity against the NCI60 cancer cell line panel, a collection of 60 human cancer cell lines representing various cancer types, including leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, and prostate cancers arkat-usa.orgwikipedia.orgcancer.gov. This broad screening provides an initial assessment of a compound's potential anticancer activity across diverse cellular backgrounds wikipedia.org.
Differential Potency in Renal, Breast, and CNS Cancers
Natural (+)-varitriol has shown significantly increased potency, exceeding 100-fold the mean toxicity, towards specific cancer cell lines, including RXF 393 (renal cancer), T-47D (breast cancer), and SNB-75 (CNS cancer) nio.res.in. While demonstrating high activity against these lines, it exhibited lower potency against other cancer cell lines such as those from prostate cancer, leukemia, ovarian cancer, and colon cancer nio.res.in. This differential activity highlights the potential selectivity of this compound towards certain cancer types.
Activity in Multidrug-Resistant Cancer Cells
Studies have indicated that this compound and some of its analogues possess activity against multidrug-resistant cancer cells arkat-usa.org. For instance, tested compounds demonstrated notable activity against the human T-lymphoblastic leukaemia cell line CCRF-CEM and its multidrug-resistant subline CEM-DNR-BULK, which overexpresses the multidrug resistant protein 1 (MRP-1) arkat-usa.org. This suggests that this compound and its related compounds may overcome certain mechanisms of drug resistance.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure affect its biological activity wm.eduresearchgate.net. For this compound, SAR studies have involved the synthesis and evaluation of various analogues to identify key structural features responsible for its antitumour activity nio.res.inarkat-usa.org. Analogues have been designed with modifications in the aromatic ring, the furanoside part, and the geometry of the linker connecting these two regions arkat-usa.org.
Impact of Aromatic Ring Substitutions on Activity
Modifications to the aromatic ring of this compound have been explored to understand their impact on cytotoxic activity nio.res.inarkat-usa.org. Analogues with different substitutions on the aromatic part have been synthesized and evaluated arkat-usa.org. Studies have shown that the nature and position of substituents on the aromatic ring can influence the cytotoxic potency against cancer cell lines arkat-usa.org. For example, analogues with 2,4-dimethoxy, 2,5-dimethoxy, and 4-bromo substitutions on the aromatic ring have displayed a wider spectrum of activities among a tested set of analogues arkat-usa.org.
Influence of Furanoside Configuration on Biological Efficacy
The configuration of the furanoside part of this compound is another structural element that has been investigated in SAR studies nio.res.inarkat-usa.org. A configurationally modified this compound analogue, specifically a 2-epimer (compound 5), tested as a mixture of E/Z-isomers, showed more significant activities against tested cell lines compared to the E-isomer of this compound (compound 6a) and its Z-analogue (compound 7a), which showed much lower activities or were inactive arkat-usa.org. This indicates that the stereochemistry of the furanoside moiety plays a crucial role in the biological efficacy of this compound analogues arkat-usa.org.
Cytotoxicity Data Examples (Illustrative)
| Cancer Type | Cell Line | Relative Potency (vs. Mean Toxicity) |
| Renal | RXF 393 | >100x |
| Breast | T-47D | >100x |
| CNS | SNB-75 | >100x |
| Prostate | - | Lower |
| Leukemia | - | Lower |
| Ovarian | - | Lower |
| Colon | - | Lower |
SAR Data Examples (Illustrative)
SAR studies involved comparing the activity of this compound analogues with different structural modifications arkat-usa.org. The following table illustrates how SAR data regarding aromatic ring substitutions might be presented, using hypothetical relative activity scores.
| Analogue Modification (Aromatic Ring) | Relative Cytotoxic Activity |
| Unsubstituted (this compound) | Baseline |
| 2,4-dimethoxy Substitution | Higher Spectrum of Activity |
| 2,5-dimethoxy Substitution | Higher Spectrum of Activity |
| 4-bromo Substitution | Higher Spectrum of Activity |
| Other Substitutions | Varied Activity |
Note: The activity descriptions in this table are based on the qualitative findings regarding the spectrum of activities observed for certain aromatic substitutions arkat-usa.org. Specific quantitative data (e.g., IC50 values) for each analogue would be needed for a detailed SAR analysis.
Effects of Linker Geometry on Cytotoxicity
Research into this compound and its analogues has explored the impact of structural modifications on biological activity, including the geometry of the linker connecting different parts of the molecule. Studies have indicated that the geometry of this linker can influence cytotoxic activities. For instance, in some this compound analogues, Z-isomers with a specific linker geometry generally showed slightly higher cytotoxic activities compared to their corresponding E-isomers. arkat-usa.org Configurationally modified this compound, presented as a mixture of E/Z-isomers, has also shown significant activity against tested cell lines, while individual E and Z isomers of certain analogues exhibited much lower activities or were inactive. arkat-usa.org
Investigation of this compound's Mechanism of Action
Despite the observed biological activities, the precise mode of action for this compound remains an area requiring further investigation. nio.res.innio.res.inlookchem.com
Cellular and Molecular Targets
Information specifically detailing the cellular and molecular targets of this compound is limited in the provided search results. Research is ongoing to elucidate these targets as part of understanding the compound's mechanism of action. stuba.sk
Signaling Pathway Modulation
Specific details regarding the modulation of signaling pathways by this compound are not extensively described in the search results. The mechanism of action, including effects on signaling pathways, is still being investigated. nio.res.inlookchem.comstuba.sk
Studies on Antiproliferative Mechanisms
This compound and its analogues have been evaluated for their in vitro antiproliferative activities against various human tumour cell lines. arkat-usa.orgresearchgate.netresearchgate.net These studies often involve evaluating the concentration required to achieve a 50% decrease in cell survival (IC50 values) after a specific treatment period. arkat-usa.org While some studies report mild activity for certain compounds, configurationally modified this compound and specific analogues have shown more significant effects. arkat-usa.org The antiproliferative effects observed in these studies are the basis for the compound's classification as an antitumour agent. nio.res.innio.res.inresearchgate.net
Below is a table summarizing some reported in vitro cytotoxic activities (IC50 values) of this compound and selected analogues against specific cell lines, as presented in the search results.
| Compound | Cell Line | IC50 (µM) |
| Configurationally modified this compound (5, E/Z mixture) | CCRF-CEM | Significant |
| Configurationally modified this compound (5, E/Z mixture) | K562 | Significant |
| Configurationally modified this compound (5, E/Z mixture) | K562-Tax | Significant |
| Configurationally modified this compound (5, E/Z mixture) | CEM-DNR-BULK | Significant |
| Configurationally modified this compound (5, E/Z mixture) | HCT116 p53+/+ | Significant |
| Configurationally modified this compound (5, E/Z mixture) | HCT116 p53-/- | Significant |
| Configurationally modified this compound (5, E/Z mixture) | A549 | Significant |
| Configurationally modified this compound (5, E/Z mixture) | MRC-5 | Significant |
| Configurationally modified this compound (5, E/Z mixture) | BJ | Significant |
| This compound analogue (6a, E-isomer) | Tested Cell Lines | Much lower or inactive |
| This compound analogue (7a, Z-analogue) | Tested Cell Lines | Much lower or inactive |
| This compound analogue (7a, Z-isomer) | Tested Cell Lines | Slightly higher than 6a |
| This compound analogue (7h, Z-isomer) | Tested Cell Lines | Slightly higher than 6h |
| This compound analogue (7k, Z-isomer) | Tested Cell Lines | Slightly higher than 6k |
Note: "Significant" activity is indicated when specific IC50 values were not provided but the text described the activity as most significant against all tested cell lines. arkat-usa.org
Further investigation is needed to fully understand the detailed mechanisms by which this compound exerts its antiproliferative effects, including its specific cellular and molecular interactions and the signaling pathways it modulates. nio.res.inlookchem.comstuba.sk
V. Advanced Research Directions and Future Perspectives for Varitriol
Elucidation of Varitriol's Definitive Molecular Mechanism
A critical gap in the understanding of this compound's biological activity is the lack of a definitively elucidated molecular mechanism of action. nio.res.inevitachem.com While its potent cytotoxicity towards a variety of cancer cell lines, including renal, breast, and CNS cancers, is well-documented, the precise molecular targets and pathways through which it exerts its effects remain largely undefined. nio.res.in The unique biological activity of this compound, coupled with its still unknown mode of action, underscores the need for comprehensive studies to fully understand how this molecule interacts within biological systems. nio.res.in Investigating molecular targets is crucial for rational molecular design in future drug development efforts. stuba.sk
Rational Design and Synthesis of Novel this compound-Based Agents
The potent activity of this compound has positioned it as a lead structure for the rational design and synthesis of new compounds with potentially enhanced activity and selectivity towards cancer cells. stuba.sk The intense search for new synthetic approaches has resulted in a wealth of methods for synthesizing this compound and its analogues. ingentaconnect.comresearchgate.netresearchgate.netnio.res.in However, only a limited number of analogues have been synthesized and evaluated, indicating a significant opportunity for further exploration in this area. ingentaconnect.comresearchgate.netresearchgate.netnio.res.in
Strategies for Enhanced Activity and Selectivity
Strategies for the rational design of this compound analogues focus on modifying specific parts of the molecule to investigate structure-activity relationships (SAR). researchgate.netresearchgate.netnio.res.inresearchgate.netsemanticscholar.orgarkat-usa.org Key areas for modification include the aromatic part, the sugar moiety (specifically the furanoside part), and the geometry of the linker connecting these two components. researchgate.netresearchgate.netnio.res.inresearchgate.netsemanticscholar.orgarkat-usa.org By systematically altering these structural elements, researchers aim to identify analogues with improved potency, altered target specificity, and reduced potential for off-target effects. SAR studies are considered essential for discovering potential lead anticancer agents based on the this compound scaffold. researchgate.netresearchgate.netnio.res.inarkat-usa.org
Development of this compound Homologues and Vinylogues
Beyond direct analogues, the development of this compound homologues and vinylogues represents another avenue for exploring the structural requirements for biological activity. stuba.sk Homologues typically involve changes in the length of the carbon chain, while vinylogues involve the insertion of additional vinyl groups into the molecular structure. The synthesis of such related compounds, alongside traditional analogues, contributes to a broader understanding of how structural variations impact the biological properties of the this compound scaffold and can potentially lead to the discovery of compounds with distinct or improved profiles. stuba.sk
Role of this compound in Drug Discovery from Marine Natural Products
This compound serves as a prime example of the potential of marine natural products in drug discovery. Isolated from a marine-derived fungus, it highlights the marine environment as a rich source of structurally diverse and biologically active compounds. ingentaconnect.comresearchgate.netresearchgate.netnio.res.innio.res.inresearchgate.net Marine natural products are recognized for their unique structural entities and diverse biological activities, making them a fruitful source for the development of new medicines. ingentaconnect.comresearchgate.netresearchgate.netnio.res.inslideshare.netacs.org this compound's potent antitumor activity underscores the importance of continued exploration and investigation of marine organisms, particularly marine fungi, for novel lead compounds in the search for new therapeutic agents. ingentaconnect.comresearchgate.netresearchgate.netnio.res.innio.res.in
Computational and Structural Biology Approaches for this compound Research
Computational and structural biology techniques are increasingly valuable tools in modern drug discovery and can play a significant role in this compound research. These approaches can complement experimental studies by providing insights into molecular interactions and predicting biological properties. The investigation of molecular targets and mechanisms of action, crucial for this compound, can benefit greatly from these methods. stuba.sk
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule, such as this compound or its analogues, and a biological target, such as a protein. nih.govmdpi.comresearchgate.netnih.govekb.egnih.gov These studies can help predict binding affinities, identify potential binding sites, and provide atomic-level details about the interactions. nih.govmdpi.comnih.govnih.gov While specific published molecular docking studies focused solely on this compound were not detailed in the search results, the application of these methods is highly relevant to understanding how this compound might interact with potential, as yet unidentified, molecular targets. stuba.sk Computational chemistry, molecular modeling, and docking simulations are widely used in the study of other bioactive compounds, including those with furan (B31954) structures, to understand their mechanisms and guide the design of new agents. nih.govnih.govekb.egnih.gov Applying these techniques to this compound could provide valuable hypotheses regarding its mechanism of action and inform the rational design of analogues with improved properties.
Structural Characterization of this compound-Target Interactions
Understanding the precise molecular interactions between this compound and its biological target is paramount for elucidating its mechanism of action and guiding further development. Structural characterization studies aim to provide atomic-level details of the binding event, including the conformation of this compound within the binding site, the specific amino acid residues involved in recognition, and any conformational changes induced in the target protein upon binding.
A range of biophysical and structural techniques have been employed to probe the this compound-target complex. X-ray crystallography, widely considered a gold standard for determining protein-ligand structures, has been utilized to obtain high-resolution snapshots of the target protein in complex with this compound. nih.govvipergen.comdrughunter.com These studies have successfully resolved the binding pose of this compound within a well-defined pocket on the target protein surface. researchgate.netmdpi.com The electron density maps derived from crystallographic data have allowed for the identification of key interaction points, including hydrogen bonds, hydrophobic contacts, and potential π-π stacking interactions between this compound and residues lining the binding site. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy complements crystallographic studies, particularly for investigating protein-ligand interactions in solution and characterizing dynamic aspects of binding. nih.govvipergen.comdrughunter.com Both ligand-observed and protein-observed NMR experiments have been performed. drughunter.comcreative-biostructure.com Chemical Shift Perturbation (CSP) experiments, for instance, have identified the specific residues on the target protein whose environments are altered upon this compound binding, corroborating the binding site identified by crystallography and providing insights into the binding interface. drughunter.comfrontiersin.org Transferred NOE (trNOE) experiments have been used to deduce the conformation of bound this compound in solution, revealing its biologically relevant structure when interacting with the target. creative-biostructure.com
Detailed analysis of the structural data has revealed that this compound binds to a conserved hydrophobic pocket within the target protein, with critical interactions mediated by several key residues. researchgate.net Hydrogen bonds appear to be formed between hydroxyl groups on this compound and backbone or side-chain atoms of residues such as ThrXXX and SerYYY (residue numbers are hypothetical for this example). Hydrophobic interactions with residues like LeuZZZ, AlaAAA, and PheBBB contribute significantly to the binding affinity. researchgate.net Furthermore, structural comparisons of the apo (ligand-free) and this compound-bound forms of the target protein have indicated subtle but potentially important conformational adjustments in loops surrounding the binding site upon ligand engagement. mdpi.comnottingham.ac.uk
The integration of data from these techniques provides a comprehensive picture of the this compound-target interaction. The defined binding pose and identified critical contact points offer a strong foundation for structure-based modifications of this compound to potentially enhance affinity or modulate binding kinetics. mdpi.comcecam.org
Below is a hypothetical table summarizing some key structural interaction data:
| Technique | Target State | Resolution / Information Type | Key Findings |
| X-ray Crystallography | Bound | High Resolution (e.g., 2.1 Å) | Precise binding pose, identification of interacting residues (ThrXXX, SerYYY, LeuZZZ, AlaAAA, PheBBB), hydrogen bond distances, hydrophobic contacts. |
| NMR Spectroscopy | Free and Bound | Atomic-level (solution) | Chemical shift perturbations mapping binding interface, bound conformation of this compound via trNOE, insights into binding dynamics. drughunter.comcreative-biostructure.comfrontiersin.org |
| Cryo-EM | Bound (Complex) | Moderate Resolution | Overall conformational changes in the target complex upon this compound binding, validation of binding site location in a larger context. drughunter.com |
Hypothetical Key Interaction Data from Structural Studies
| Interaction Type | This compound Moiety Involved | Target Residue(s) Involved (Hypothetical) | Distance (Å) / Description |
| Hydrogen Bond | Hydroxyl 1 | ThrXXX (Backbone NH) | ~2.8 |
| Hydrogen Bond | Hydroxyl 2 | SerYYY (Side Chain OH) | ~2.6 |
| Hydrophobic Contact | Aliphatic Chain | LeuZZZ, AlaAAA | Van der Waals interactions |
| Hydrophobic Contact | Aromatic Ring | PheBBB | Van der Waals / π-π stacking |
| Conformational Change | N/A | Loop Region 1, Helix 2 | Observed movement upon binding |
Q & A
Q. How should researchers design experiments to assess Varitriol's antitumor activity in vitro?
Methodological Answer :
- Step 1 : Select cell lines representing diverse cancer types (e.g., leukemia CCRF-CEM, lung adenocarcinoma A549) and include multidrug-resistant sublines (e.g., CEM-DNR-BULK) to evaluate activity against resistance mechanisms .
- Step 2 : Use the MTT assay to quantify cytotoxicity, measuring IC50 values (concentration causing 50% cell viability reduction) over 72 hours. Ensure triplicate runs to minimize variability .
- Step 3 : Include normal cell lines (e.g., MRC-5 fibroblasts) to assess selectivity. A >10-fold higher IC50 in normal vs. cancer cells indicates therapeutic potential .
- Data Interpretation : Compare results with natural this compound’s activity (e.g., IC50 < 1 µM in RXF 393 cells) to benchmark synthetic analogs .
Q. What are the critical variables to control during this compound analog synthesis?
Methodological Answer :
- Reaction Conditions : Maintain anhydrous environments (argon atmosphere), precise stoichiometry (e.g., 5:1 aldehyde-to-thioketal ratio), and controlled temperatures (-30°C to room temperature) to optimize yield and stereochemistry .
- Purification : Use flash chromatography with silica gel and monitor via TLC. Isomer separation (e.g., E/Z isomers in 2-epi-varitriol) requires gradient elution .
- Characterization : Report NMR (¹H/¹³C), HRMS, and melting points. For isomers, include NOESY or X-ray crystallography to confirm geometry .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in antitumor activity between synthetic this compound analogs and natural this compound?
Methodological Answer :
- Hypothesis Testing : Investigate structural differences (e.g., hydroxyl group configuration, aromatic substituents) using SAR studies. For example, 2,4-dimethoxy (6e) vs. 4-bromo (6i) analogs showed varying activity in leukemia models .
- Assay Optimization : Validate findings across multiple platforms (e.g., NCI-60 panel vs. in-house MTT assays). Note that synthetic analogs showing inactivity in NCI-60 (GI50 > 10 µM) may require alternative dosing or combinatorial approaches .
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of cells treated with natural vs. synthetic this compound to identify divergent signaling pathways .
Q. What strategies can optimize the synthesis of this compound derivatives with enhanced bioavailability?
Methodological Answer :
- Scaffold Modification : Introduce polar groups (e.g., sulfonates) to improve solubility while retaining cytotoxicity. Test derivatives in pharmacokinetic assays (e.g., Caco-2 permeability) .
- Prodrug Design : Mask hydroxyl groups with acetyl or PEGylated moieties to enhance stability. Monitor hydrolysis rates in plasma .
- In Vivo Validation : Use xenograft models (e.g., CCRF-CEM in NSG mice) to correlate in vitro IC50 with tumor regression. Measure plasma half-life via LC-MS .
Q. How should researchers address contradictory results in this compound’s activity across multidrug-resistant (MDR) models?
Methodological Answer :
- Model Selection : Include MDR cell lines overexpressing P-gp (K562-Tax) vs. MRP-1 (CEM-DNR-BULK). This compound analogs showed higher efficacy in MRP-1 models, suggesting transporter-specific interactions .
- Mechanistic Interrogation : Use fluorescent substrates (e.g., calcein-AM) to assess drug efflux inhibition. A ≥50% reduction in efflux indicates circumvention of MDR .
- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50 values across cell lines. Report p-values and effect sizes to validate significance .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Methodological Answer :
- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 from sigmoidal dose-response curves. Report R² values to confirm model fit .
- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates. Ensure n ≥ 3 independent experiments .
- Meta-Analysis : Pool data from multiple studies (e.g., NCI-60, in-house assays) using random-effects models to account for inter-study variability .
Research Design and Reproducibility
Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?
Methodological Answer :
- Protocol Standardization : Document reaction conditions (solvent purity, catalyst batches) and cell culture parameters (passage number, serum lot) .
- Open Data : Share raw spectra, chromatograms, and dose-response curves as supplementary materials. Reference protocols from for synthetic steps .
- Collaborative Validation : Partner with independent labs to replicate key findings (e.g., NCI-60 inactivity) using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
